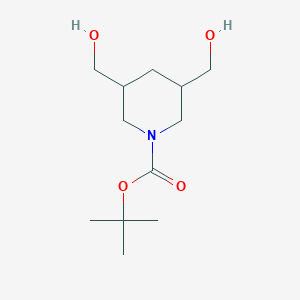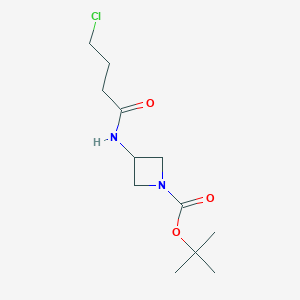
2-(3-(Trifluormethyl)pyridin-2-yl)acetonitril
Übersicht
Beschreibung
2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Agrochemikalien
Trifluormethylpyridin (TFMP) und seine Zwischenprodukte, darunter “2-(3-(Trifluormethyl)pyridin-2-yl)acetonitril”, sind wichtige Strukturbestandteile für die Entwicklung vieler agrochemischer Verbindungen . Mit der rasanten Zunahme der Weltbevölkerung steigt die Nachfrage nach Agrochemikalien, um die Nahrungsmittelproduktion zu sichern .
Pharmazeutische Verbindungen
TFMP und seine Zwischenprodukte haben eine grundlegende Rolle als wichtige Strukturbestandteile für die Entwicklung vieler pharmazeutischer Verbindungen erlangt . Es wird vermutet, dass das Vorhandensein eines Fluoratoms und eines Pyridins in ihrer Struktur viele der besonderen physikalisch-chemischen Eigenschaften verleiht, die in dieser Klasse von Verbindungen beobachtet werden .
Pestizide
Die Eigenschaften und Anwendungen von Pestiziden sind für Forscher von Interesse. TFMP und seine Zwischenprodukte, darunter “this compound”, sind wichtige Bestandteile für viele agrochemische und pharmazeutische Verbindungen .
Anti-Fibrose-Aktivität
Einige Derivate von “this compound” haben eine bessere Anti-Fibrose-Aktivität als Pirfenidon (PFD), Bipy55′DC und 24PDC an HSC-T6-Zellen gezeigt .
Synthese neuer Verbindungen
Die Synthese neuer Verbindungen unter Verwendung von “this compound” als Baustein ist eine weitere Anwendung. Die erzielten Ausbeuten sind höher als die, die zuvor für eine ähnliche Reaktion berichtet wurden .
Materialsynthese
“this compound” ist ein vielseitiges Material, das in der wissenschaftlichen Forschung verwendet wird. Seine einzigartigen Eigenschaften machen es wertvoll für die Materialsynthese und tragen zu Fortschritten in verschiedenen Bereichen bei.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMNKDCBZZRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733973 | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000512-60-6 | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)



![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)




![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)


